alpha-Kosin
Overview
Description
Alpha-Kosin: is a naturally occurring compound classified as a diarylmethane. It is primarily found in the female flowers of the plant Hagenia abyssinica, which belongs to the Rosaceae family. This compound is known for its white crystalline solid appearance and its solubility in organic solvents such as ethanol and diethyl ether . The compound has a molecular formula of C25H32O8 and a molecular weight of 460.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Kosin can be synthesized through the reaction of 2,6-dihydroxy-4-methoxy-3-methylisobutyrophenone with formaldehyde in the presence of 1% aqueous potassium hydroxide. This reaction is carried out for 45 minutes at 0°C, yielding this compound with a 49% yield .
Industrial Production Methods: While this compound is typically extracted from the plant Hagenia abyssinica, industrial production methods may involve chemical synthesis to meet higher demand. The extraction process involves isolating the compound from the plant material using organic solvents, followed by purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Kosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Alpha-Kosin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding diarylmethane chemistry and its derivatives .
Biology: this compound has been investigated for its biological activities, including its potential as an anthelmintic and pesticide. It has shown cytotoxic activity against various cancer cell lines, making it a candidate for anti-tumor research .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its cytotoxic properties are of particular interest in developing treatments for cancer .
Industry: this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as a pesticide and anthelmintic makes it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of alpha-Kosin involves its interaction with cellular targets and pathways. This compound exerts its effects by interfering with cellular processes, leading to cytotoxicity in cancer cells. It targets specific proteins and enzymes involved in cell division and growth, thereby inhibiting tumor proliferation . The exact molecular targets and pathways are still under investigation, but this compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its mechanism .
Comparison with Similar Compounds
Kosotoxin: Another phloroglucinol derivative with cytotoxic properties.
Protokosin: A related compound with similar biological activities.
Pseudo-aspidin: A structurally related compound with distinct chemical properties.
Uniqueness of Alpha-Kosin: this compound’s uniqueness lies in its specific structural arrangement and reactivity, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-10(2)18(26)16-22(30)14(20(28)12(5)24(16)32-7)9-15-21(29)13(6)25(33-8)17(23(15)31)19(27)11(3)4/h10-11,28-31H,9H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKGKOASFCAMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205348 | |
Record name | alpha-Kosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568-50-3 | |
Record name | α-Kosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Kosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Kosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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